molecular formula C5H13ClN2O B2829496 2-methoxy-N-methylpropanimidamide hydrochloride CAS No. 2094608-81-6

2-methoxy-N-methylpropanimidamide hydrochloride

Cat. No.: B2829496
CAS No.: 2094608-81-6
M. Wt: 152.62
InChI Key: LKRIADMSOHMBFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 2-methoxypropionitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-methoxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression.

Comparison with Similar Compounds

Uniqueness: 2-methoxy-N-methylpropanimidamide hydrochloride is unique due to its combined structural features, which contribute to its specific chemical reactivity and biological activity. The presence of both the methoxy and N-methyl groups, along with the hydrochloride salt form, enhances its solubility and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-methoxy-N'-methylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h4H,1-3H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRIADMSOHMBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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